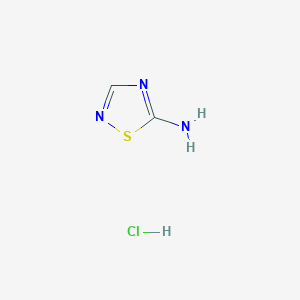
2,6-Dimethyl-4-fluorobenzoic acid
Descripción general
Descripción
2,6-Dimethyl-4-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.16 g/mol .
Molecular Structure Analysis
The InChI code for 2,6-Dimethyl-4-fluorobenzoic acid is1S/C9H9FO2/c1-5-3-7 (10)4-6 (2)8 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) . The Canonical SMILES is CC1=CC (=CC (=C1C (=O)O)C)F . Physical And Chemical Properties Analysis
2,6-Dimethyl-4-fluorobenzoic acid has a molecular weight of 168.16 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 168.05865769 g/mol . The topological polar surface area is 37.3 Ų . The compound is covalently bonded and has a complexity of 169 .Aplicaciones Científicas De Investigación
Field
Chemistry, specifically coordination chemistry and luminescence studies .
Application
2,6-Dimethyl-4-fluorobenzoic acid is used as a ligand in the synthesis of dinuclear lanthanide complexes . These complexes have potential applications in various fields, including magnetic materials, luminescent materials, catalysis, cell imaging materials, and biology .
Method of Application
Three dinuclear lanthanide complexes were prepared using 2,6-dimethylbenzoic acid and 1,10-phenanthroline as main ligand and auxiliary ligand . The complexes were characterized by Raman spectroscopy, infrared spectroscopy, single crystal X-ray diffraction, elemental analysis, and thermogravimetric analysis .
Results
The complexes were found to form a single hat tetragonal inverse prism geometry with surrounding nitrogen and oxygen atoms . Solid-state fluorescence studies showed that the europium and terbium complexes emitted strong red and green light, respectively .
Fluorine Extraction for Fluorinated Clusters in Yttrium MOFs
Field
Chemistry, specifically the synthesis of Metal-Organic Frameworks (MOFs) .
Application
2,6-Dimethyl-4-fluorobenzoic acid is used as a fluorinating agent in the synthesis of yttrium-based MOFs . These MOFs have potential applications in gas storage, separation, and catalysis .
Method of Application
The presence of fluorinating agents, such as 2,6-Dimethyl-4-fluorobenzoic acid, results in μ3-F bridged metal hexaclusters (Y6F8) that form a three-dimensional MOF . It was found that Y3+ can break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds .
Results
Single-crystal X-ray diffraction (SC-XRD) shows the presence of fluorine in the metal cluster . The Y–BCA-3D MOF selectively adsorbs CO2 but not N2 .
Organic Chemical Synthesis Intermediate
Field
Application
2,6-Dimethyl-4-fluorobenzoic acid is used as an intermediate in organic chemical synthesis . It can be employed in the preparation of various organic compounds .
Method of Application
The specific method of application would depend on the target compound being synthesized. Generally, it involves reactions under controlled conditions with other organic compounds .
Synthesis of Zaragozic Acid A Analogs
Field
Application
2,6-Dimethyl-4-fluorobenzoic acid may be employed in the preparation of zaragozic acid A analogs . Zaragozic acids are a group of compounds that have shown potential as cholesterol-lowering agents .
Method of Application
The specific method of application would depend on the target compound being synthesized. Generally, it involves reactions under controlled conditions with other organic compounds .
Chlorination Agent in Organic Synthesis
Field
Application
2,6-Dimethyl-4-fluorobenzoic acid can be used as a chlorinating agent in organic synthesis . This process is industrially feasible, cost-effective, and avoids unwanted reactions .
Method of Application
The specific method of application would depend on the target compound being synthesized. Generally, it involves reactions under controlled conditions with other organic compounds .
Results
The use of 2,6-Dimethyl-4-fluorobenzoic acid as a chlorinating agent can minimize the formation of impurities and complete the reaction at a low temperature ranging from 25-30° C .
Safety And Hazards
Propiedades
IUPAC Name |
4-fluoro-2,6-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYFAAZGSGZNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429093 | |
| Record name | 2,6-DIMETHYL-4-FLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-fluorobenzoic acid | |
CAS RN |
16633-50-4 | |
| Record name | 2,6-DIMETHYL-4-FLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)


![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)





![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)



